molecular formula C23H28N2O3S B2500619 Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate CAS No. 1235636-32-4

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2500619
CAS No.: 1235636-32-4
M. Wt: 412.55
InChI Key: TVMCHYOELQJJEE-UHFFFAOYSA-N
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Description

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Biological Activity

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate, designated as compound 1235636-32-4 , represents a novel class of bioactive compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O3SC_{23}H_{28}N_{2}O_{3}S, with a molecular weight of 412.5 g/mol . The compound features a piperidine ring, a thiophene moiety, and a cyclopentanecarboxamide group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H28N2O3S
Molecular Weight412.5 g/mol
CAS Number1235636-32-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine and thiophene groups can modulate enzyme activities and receptor interactions, potentially influencing signaling pathways involved in pain modulation, inflammation, and other physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives that act on fatty acid amide hydrolase (FAAH), which is crucial for lipid signaling.
  • Receptor Modulation : It may interact with cannabinoid receptors, influencing pain perception and inflammation.

Antinociceptive Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant antinociceptive properties. In animal models, these compounds have demonstrated the ability to reduce pain responses in both inflammatory and neuropathic pain models.

Case Study:
In a study examining the effects of related compounds on neuropathic pain, it was found that administration significantly reduced tactile allodynia and thermal hyperalgesia in rat models. This suggests potential clinical applications for managing chronic pain conditions.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. It has been shown to reduce pro-inflammatory cytokine levels in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

Research Findings:
A study reported that treatment with similar piperidine derivatives led to decreased levels of TNF-alpha and IL-6 in animal models of inflammation, highlighting their role in modulating immune responses.

Research Applications

This compound is being investigated for its potential applications in:

  • Pain Management : As an analgesic agent for chronic pain conditions.
  • Neuroprotection : Potential benefits in neurodegenerative diseases through modulation of lipid signaling pathways.

Properties

IUPAC Name

phenyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c26-21(23(12-4-5-13-23)20-9-6-16-29-20)24-17-18-10-14-25(15-11-18)22(27)28-19-7-2-1-3-8-19/h1-3,6-9,16,18H,4-5,10-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMCHYOELQJJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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